6-CFDA N-succinimidyl ester

描述

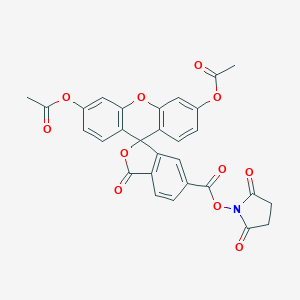

(2,5-Dioxopyrrolidin-1-yl) 3’,6’-diacetyloxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylate is a complex organic compound with a unique spiro structure. This compound is known for its applications in various fields, including chemistry, biology, and medicine. Its structure consists of a spiro linkage between a benzofuran and a xanthene moiety, with additional functional groups that contribute to its reactivity and utility.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dioxopyrrolidin-1-yl) 3’,6’-diacetyloxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylate typically involves multiple steps. One common approach is the reaction of 3’,6’-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthene]-4-carboxylic acid with acetic anhydride to introduce the acetyl groups. This intermediate is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves batch reactions with precise control over temperature, pH, and reaction times to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency.

化学反应分析

Hydrolysis Reaction Mechanism

The compound undergoes a two-stage activation process in biological systems:

-

Esterase-mediated hydrolysis

Intracellular esterases cleave the acetate groups from 6-CFDA N-succinimidyl ester, converting it into 6-carboxyfluorescein. This reaction is essential for fluorescence activation, as the hydrolyzed product emits bright green fluorescence (λ<sub>Ex</sub>/λ<sub>Em</sub> = 495/519 nm) . -

Succinimidyl ester reactivity

The N-succinimidyl ester group reacts with primary amines (-NH<sub>2</sub>) on intracellular proteins, forming stable amide bonds. This covalent linkage ensures long-term retention of the fluorescent label within cells, even after formaldehyde or glutaraldehyde fixation .

Fluorescence Activation Profile

The hydrolysis-dependent fluorescence mechanism allows precise tracking of cellular activity:

Comparative Reactivity With Analogues

This compound exhibits distinct advantages over structurally related probes:

Critical Reaction Conditions

-

Solubility : Requires polar aprotic solvents (DMSO/DMF) for initial dissolution .

-

Temperature sensitivity : Stable at -20°C but degrades rapidly at room temperature .

-

pH dependence : Optimal hydrolysis occurs at neutral pH (7.0–7.4) .

Functional Implications in Research

The dual reactivity (esterase hydrolysis + amine conjugation) enables:

-

Long-term cell proliferation assays due to label retention through mitosis.

-

Multi-generational tracking in immune cell studies.

-

Compatibility with fixation protocols , allowing combined live/dead cell analysis .

This compound’s engineered reactivity balances membrane permeability, stable fluorescence, and low cytotoxicity, making it indispensable for dynamic cell biology studies.

科学研究应用

(2,5-Dioxopyrrolidin-1-yl) 3’,6’-diacetyloxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylate has a wide range of applications in scientific research:

Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable conjugates with biomolecules.

Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe for imaging applications.

Industry: Utilized in the production of advanced materials and as a crosslinking agent in polymer chemistry

作用机制

The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 3’,6’-diacetyloxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylate involves its ability to form stable covalent bonds with nucleophiles. The NHS ester group reacts with amines to form amide bonds, making it a valuable tool for bioconjugation. This reactivity is exploited in various applications, including the modification of proteins and the synthesis of complex molecules .

相似化合物的比较

Similar Compounds

2,5-Dioxopyrrolidin-1-yl acrylate: Another NHS ester used for protein crosslinking.

2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate: Used in the synthesis of antibody-drug conjugates.

Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Utilized in the formation of stable carbamate linkages

Uniqueness

(2,5-Dioxopyrrolidin-1-yl) 3’,6’-diacetyloxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylate stands out due to its unique spiro structure, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific spatial arrangements and reactivity patterns.

生物活性

6-CFDA N-succinimidyl ester, also known as 5(6)-carboxyfluorescein diacetate succinimidyl ester (CFSE), is a prominent fluorescent tracer used in various biological applications, particularly in cell proliferation studies. This compound is characterized by its ability to passively diffuse into cells and label intracellular proteins through covalent bonding. Upon hydrolysis by intracellular esterases, it transforms into a brightly fluorescent compound, facilitating long-term tracking of cellular processes.

- Molecular Formula : C29H19NO11

- Molecular Weight : 557.46 g/mol

- Excitation/Emission Wavelength : Approximately 495 nm / 519 nm

Upon entering the cell, this compound undergoes hydrolysis to yield 5(6)-carboxyfluorescein (CF), which can covalently bind to lysine residues in proteins. This covalent modification allows for the long-term tracking of cellular processes such as proliferation and differentiation. The compound is generally non-toxic at optimal concentrations (around 10 µM), making it suitable for live-cell imaging applications .

Applications in Biological Research

This compound has several significant applications:

- Cell Proliferation Studies : The compound partitions equally between daughter cells during division, enabling researchers to monitor cell division over multiple generations.

- Live-Cell Imaging : Its stability in non-dividing cells allows for effective tracking of cellular lineage and behavior.

- Protein Interaction Studies : The reactive succinimidyl group facilitates covalent bonding with primary amines in proteins, crucial for studying protein dynamics within live cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Carboxyfluorescein diacetate | Similar fluorescein backbone | Less hydrophobic; primarily used for non-covalent labeling |

| 5-(and-6)-Carboxyfluorescein diacetate | Similar structure | More hydrophilic; less effective for long-term tracking |

| Oregon Green 488 diacetate | Different fluorophore | Higher brightness; used in specific imaging applications |

| CellTrace Violet | Different spectral properties | Excitation/emission at different wavelengths; used for different experimental setups |

The unique aspect of this compound lies in its combination of long-term labeling capabilities and minimal toxicity, making it particularly valuable for longitudinal studies in live-cell imaging contexts .

Case Studies and Research Findings

-

Lymphocyte Proliferation Monitoring :

A study demonstrated the use of CFSE to label mouse lymphocytes, allowing monitoring of up to eight cell divisions. The results indicated that CFSE effectively tracked lymphocyte proliferation without significant cytotoxic effects . -

In Vivo Migration Studies :

In cancer immunotherapy research, CFSE-labeled cytotoxic T lymphocytes (CTLs) were injected into mice. The study found that CTLs migrated to tumors and other organs, with fluorescence intensity correlating with tumor size reduction. This research highlighted CFSE's utility in tracking immune cell dynamics in vivo . -

Esterase Activity Evaluation :

Another investigation utilized CFDA to evaluate esterase activity in various cell types. The study confirmed that CFDA could penetrate bacterial membranes when combined with EDTA, enhancing the visualization of viable cells under microscopic observation .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H19NO11/c1-14(31)37-17-4-7-20-23(12-17)39-24-13-18(38-15(2)32)5-8-21(24)29(20)22-11-16(3-6-19(22)28(36)40-29)27(35)41-30-25(33)9-10-26(30)34/h3-8,11-13H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPOSNWWINVNFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H19NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407790 | |

| Record name | 6-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}-3-oxo-3H-spiro[[2]benzofuran-1,9'-xanthene]-3',6'-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150206-15-8 | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 3′,6′-bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150206-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Carboxyfluorescein diacetate succinimidyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150206158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}-3-oxo-3H-spiro[[2]benzofuran-1,9'-xanthene]-3',6'-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Carboxyfluorescein diacetate succinimidyl ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KQF9Z3Y49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。